Hydrocortisone-d4

LC-MS/MS Bioanalysis CYP3A4 Phenotyping

Hydrocortisone-d4 (Cortisol-d4) is a deuterium-labeled CRM manufactured under ISO/IEC 17025 & ISO 17034, providing full metrological traceability for regulatory-compliant LC-MS/MS bioanalysis. Unlike structural analogs, this co-eluting isotopologue corrects analyte-specific matrix effects in plasma, serum, urine, and DBS—achieving near-100% recovery. Essential for clinical cortisol quantification (Cushing's, Addison's, CAH newborn screening), CYP3A4 phenotyping via 6β-hydroxycortisol/cortisol ratio, and ANDA method validation per FDA/ICH Q2(R1).

Molecular Formula C21H30O5
Molecular Weight 366.5 g/mol
CAS No. 73565-87-4
Cat. No. B602619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone-d4
CAS73565-87-4
Synonyms11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-d4 (9,11,12,12-d4), 17-Hydroxycorticosterone-9,11,12,12-d4, 17-Hydroxycorticosterone-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-D4, 4-Pregnene-11β,17α,21-triol-3,20-dione-d4 (9,11,12,12-d4), Cortisol-9,11,12,12-d4, Deuterated cortisol, Deuterated hydrocortisone, Kendall′s compound F (9,11,12,12-d4), Reichstein′s substance M (9,11,12,12-d4)
Molecular FormulaC21H30O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16-,18?,19-,20-,21?/m0/s1/i10D2,16D,18D
InChIKeyJYGXADMDTFJGBT-LTVXCZLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrocortisone-d4 (CAS 73565-87-4): Analytical Standard for LC-MS/MS Quantification of Cortisol


Hydrocortisone-d4 (Cortisol-d4, CAS 73565-87-4) is a deuterium-labeled isotopologue of endogenous cortisol, featuring four deuterium atoms substituted at the 9,11,12,12 positions [1]. With a molecular formula of C21H26D4O5 and molecular weight of 366.48 g/mol, this stable isotope-labeled internal standard (SIL-IS) is specifically designed for the accurate quantification of hydrocortisone (cortisol) in complex biological matrices via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. As a certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 accreditations, Hydrocortisone-d4 provides metrological traceability and characterized uncertainty values essential for regulatory-compliant bioanalytical workflows .

Hydrocortisone-d4: Why Unlabeled Standards and Structural Analogs Cannot Compensate for Matrix Effects


In LC-MS/MS bioanalysis, the use of unlabeled hydrocortisone as an external standard or the use of structurally related steroid analogs (e.g., prednisolone, corticosterone, or dexamethasone) as internal standards fails to correct for analyte-specific matrix effects and variable extraction recovery [1]. Biological matrices such as plasma, urine, and whole blood contain phospholipids, salts, and proteins that cause differential ion suppression or enhancement depending on the analyte's physicochemical properties and chromatographic retention behavior [2]. Unlike structural analogs, which may exhibit distinct extraction efficiencies and ionization responses due to differences in polarity, retention time, and proton affinity, Hydrocortisone-d4 co-elutes with endogenous cortisol and exhibits nearly identical chemical behavior throughout sample preparation, chromatographic separation, and electrospray ionization [3]. This co-eluting isotopologue approach is the gold standard for compensating matrix effects in quantitative bioanalysis—a capability that neither unlabeled external calibration nor analog internal standardization can replicate [3].

Hydrocortisone-d4: Quantified Differentiation Evidence Against Unlabeled Cortisol and Analog Internal Standards


Matrix Effect Neutralization in Human Plasma: Hydrocortisone-d4 vs. No IS Correction

In a validated LC-MS/MS method for simultaneous quantification of cortisol and 6β-hydroxycortisol in human plasma using Hydrocortisone-d4 and 6β-OHCOR-d4 as internal standards, the matrix effect was completely eliminated, with recovery approaching 100% [1]. This demonstrates the capacity of Hydrocortisone-d4 to fully compensate for ionization variations inherent to plasma matrices, enabling accurate quantification without matrix-matched calibration curves [1].

LC-MS/MS Bioanalysis CYP3A4 Phenotyping

Certified Reference Material Traceability: Hydrocortisone-d4 vs. Non-Certified Research-Grade Standards

Hydrocortisone-d4 supplied as a Cerilliant Certified Reference Material (CRM) is fully characterized under ISO/IEC 17025 and ISO 17034 accreditations, with each lot accompanied by a Certificate of Analysis (CoA) documenting stability, homogeneity, accuracy of concentration, measurement uncertainty, and metrological traceability . In contrast, non-certified research-grade deuterated standards lack these accredited characterizations, exposing users to unknown lot-to-lot variability and potential non-compliance in regulated environments [1].

Regulatory Compliance ISO 17034 Method Validation

Urine Matrix Effect Quantification: Hydrocortisone-d4 Corrects Matrix Effects to 95.6–106.0% of Neat Solution Response

In a validated LC-MS/MS method for simultaneous determination of hydrocortisone and 6β-hydroxycortisol in human urine, Hydrocortisone-d4 served as the internal standard, yielding matrix effect values ranging from 95.6% to 106.0% across the analytical range [1]. This narrow deviation from the ideal 100% (neat solution response) demonstrates near-perfect matrix effect compensation in a challenging urine matrix known to cause substantial ion suppression for corticosteroids in the absence of SIL-IS [2].

Urinalysis CYP3A Activity Endogenous Metabolite

Sub-nanogram Quantification Limit Enabled by Hydrocortisone-d4 Internal Standardization

Using Hydrocortisone-d4 as the internal standard in an LC-MS/MS method, the lower limit of quantification (LLOQ) for hydrocortisone in human urine was achieved at 1.00 ng/mL with acceptable precision (<15%) and accuracy (−6.9% to +5.7%) [1]. For plasma-based assays using the same SIL-IS, the LLOQ for cortisol was similarly established at 1.20 ng/mL [2]. This quantification sensitivity is enabled by the high isotopic purity and consistent response factor of Hydrocortisone-d4, which provides a stable reference signal for low-abundance analyte detection.

Sensitivity LLOQ Trace Analysis

Hydrocortisone-d4: Evidence-Backed Application Scenarios for Scientific Procurement


Clinical LC-MS/MS Assays for Cortisol in Plasma and Serum: Endocrine Disorder Diagnosis

Hydrocortisone-d4 serves as the SIL-IS in validated LC-MS/MS methods for quantifying cortisol in human plasma and serum, with demonstrated matrix effect elimination and recovery approaching 100% [1]. This application is critical for clinical laboratories performing diagnostic testing for Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia (CAH), where accurate cortisol quantification directly impacts patient diagnosis and treatment decisions. The CRM format with ISO 17034 accreditation further supports compliance with clinical laboratory accreditation requirements under ISO 15189 .

CYP3A4 Phenotyping Studies via Endogenous Cortisol Metabolite Ratios

Hydrocortisone-d4 enables the simultaneous LC-MS/MS quantification of cortisol and its metabolite 6β-hydroxycortisol for assessing CYP3A4 enzyme activity in vivo [1][2]. This application is relevant to pharmaceutical drug-drug interaction (DDI) studies, where changes in the 6β-OHCOR/COR ratio serve as an endogenous biomarker of CYP3A4 induction or inhibition. The validated method achieves LLOQ values of 1.00 ng/mL in urine and 1.20 ng/mL in plasma, sufficient for detecting subtle changes in cortisol metabolism following drug exposure [1][2].

Newborn Screening for Congenital Adrenal Hyperplasia (CAH) via Dried Blood Spots

Hydrocortisone-d4 is specifically designated for use in LC-MS/MS-based newborn screening programs for CAH, enabling accurate quantification of cortisol in dried blood spot (DBS) samples [1]. The deuterated internal standard corrects for hematocrit-dependent matrix effects and variable extraction efficiency inherent to DBS sampling, reducing false-positive rates that plague immunoassay-based screening methods. The high isotopic purity and stable response of Hydrocortisone-d4 support the low-volume (≤25 μL plasma equivalent) sensitivity requirements of neonatal screening workflows [2].

Regulatory-Compliant Method Validation for ANDA and Pharmaceutical Quality Control

Hydrocortisone-d4 manufactured as a CRM under ISO 17034 accreditation is suitable for analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial production of hydrocortisone pharmaceutical products [1]. The certificate of analysis provides documented traceability, stability data, and measurement uncertainty that meet FDA and ICH Q2(R1) method validation guidelines—documentation that non-certified reference standards cannot provide without substantial in-house characterization [2].

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